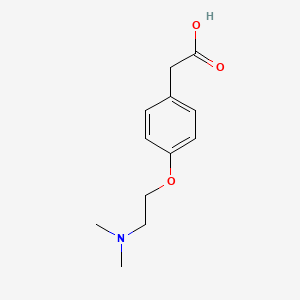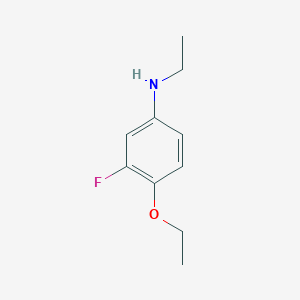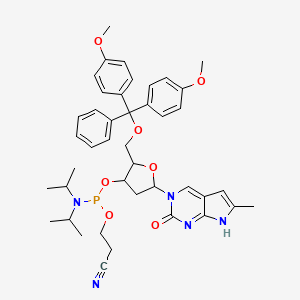
Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzoate de méthyle 5-amino-4-méthoxy-2-(trifluorométhyl): est un composé organique de formule moléculaire C10H10F3NO3. Il s'agit d'un dérivé de l'acide benzoïque, comportant un groupe trifluorométhyle, un groupe amino et un groupe méthoxy.
Méthodes De Préparation
Voies de synthèse et conditions de réaction: La synthèse du benzoate de méthyle 5-amino-4-méthoxy-2-(trifluorométhyl) implique généralement plusieurs étapes. Une méthode courante comprend la trifluorométhylation d'un dérivé approprié de l'acide benzoïque, suivie de l'introduction des groupes amino et méthoxy. Les conditions de réaction font souvent appel à des bases fortes, telles que l'hydrure de sodium, et à des solvants comme le diméthylformamide (DMF). La trifluorométhylation peut être réalisée à l'aide de réactifs tels que l'iodure de trifluorométhyle ou l'acide trifluorométhylsulfonique .
Méthodes de production industrielle: La production industrielle de ce composé peut impliquer des réactions en batch à grande échelle, utilisant des réacteurs automatisés pour garantir un contrôle précis des conditions de réaction. L'utilisation de catalyseurs et de voies de réaction optimisées peut améliorer le rendement et la pureté. Le produit final est généralement purifié par recristallisation ou techniques de chromatographie.
Analyse Des Réactions Chimiques
Types de réactions: Le benzoate de méthyle 5-amino-4-méthoxy-2-(trifluorométhyl) subit diverses réactions chimiques, notamment:
Oxydation: Le groupe amino peut être oxydé pour former des dérivés nitro.
Réduction: Le groupe trifluorométhyle peut être réduit dans des conditions spécifiques.
Substitution: Le groupe méthoxy peut être substitué par d'autres groupes fonctionnels par des réactions de substitution nucléophile.
Réactifs et conditions courantes:
Oxydation: Réactifs tels que le permanganate de potassium ou l'acide nitrique.
Réduction: Catalyseurs tels que le palladium sur carbone (Pd/C) en présence d'hydrogène gazeux.
Substitution: Nucléophiles tels que le méthylate de sodium ou le tert-butylate de potassium.
Produits majeurs: Les produits majeurs formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des dérivés nitro, tandis que les réactions de substitution peuvent produire divers benzoates substitués .
Applications de la recherche scientifique
Chimie: En chimie, le benzoate de méthyle 5-amino-4-méthoxy-2-(trifluorométhyl) est utilisé comme élément constitutif de la synthèse de molécules plus complexes. Son groupe trifluorométhyle confère des propriétés électroniques uniques, ce qui le rend précieux dans la conception de nouveaux matériaux et catalyseurs .
Biologie et médecine: Ce composé présente des applications potentielles dans la découverte et le développement de médicaments. Ses caractéristiques structurelles en font un candidat potentiel pour la conception d'inhibiteurs ou de modulateurs de voies biologiques spécifiques. Le groupe trifluorométhyle peut améliorer la stabilité métabolique et la biodisponibilité des composés pharmaceutiques .
Industrie: Dans le secteur industriel, ce composé peut être utilisé dans la production d'agrochimiques, tels que les herbicides et les insecticides. Ses propriétés uniques peuvent améliorer l'efficacité et le profil environnemental de ces produits .
Mécanisme d'action
Le mécanisme d'action du benzoate de méthyle 5-amino-4-méthoxy-2-(trifluorométhyl) implique son interaction avec des cibles moléculaires spécifiques. Le groupe trifluorométhyle peut influencer l'affinité de liaison du composé aux enzymes ou aux récepteurs, modulant ainsi leur activité. Les groupes amino et méthoxy peuvent participer à des liaisons hydrogène et à d'autres interactions, affectant davantage l'activité biologique du composé .
Applications De Recherche Scientifique
Chemistry: In chemistry, Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate is used as a building block for synthesizing more complex molecules. Its trifluoromethyl group imparts unique electronic properties, making it valuable in the design of new materials and catalysts .
Biology and Medicine: This compound has potential applications in drug discovery and development. Its structural features make it a candidate for designing inhibitors or modulators of specific biological pathways. The trifluoromethyl group can enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, such as herbicides and insecticides. Its unique properties can improve the efficacy and environmental profile of these products .
Mécanisme D'action
The mechanism of action of Methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate involves its interaction with specific molecular targets. The trifluoromethyl group can influence the compound’s binding affinity to enzymes or receptors, modulating their activity. The amino and methoxy groups can participate in hydrogen bonding and other interactions, further affecting the compound’s biological activity .
Comparaison Avec Des Composés Similaires
Composés similaires:
- Benzoate de méthyle 4-méthoxy-2-(trifluorométhyl)
- Benzoate de méthyle 3-amino-2-méthoxy-4-(trifluorométhyl)
- Benzoate de méthyle 2-amino-5-(trifluorométhyl)
Comparaison: Le benzoate de méthyle 5-amino-4-méthoxy-2-(trifluorométhyl) est unique en raison du positionnement spécifique de ses groupes fonctionnels. Cet arrangement peut entraîner des effets électroniques et stériques distincts, influençant sa réactivité et ses interactions avec les cibles biologiques. Comparé à des composés similaires, il peut présenter des propriétés pharmacocinétiques et pharmacodynamiques différentes, ce qui en fait un candidat précieux pour des applications spécifiques .
Propriétés
Formule moléculaire |
C10H10F3NO3 |
|---|---|
Poids moléculaire |
249.19 g/mol |
Nom IUPAC |
methyl 5-amino-4-methoxy-2-(trifluoromethyl)benzoate |
InChI |
InChI=1S/C10H10F3NO3/c1-16-8-4-6(10(11,12)13)5(3-7(8)14)9(15)17-2/h3-4H,14H2,1-2H3 |
Clé InChI |
XYBWONQJBCSETG-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)OC)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 2-(chloromethyl)-1-(2-methoxyethyl)-1h-benzo[d]imidazole-6-carboxylate hydrochloride](/img/structure/B12074641.png)

![diazanium;[(E)-3-hydroxy-2-(tetracosanoylamino)octadec-4-enyl] phosphate](/img/structure/B12074658.png)
![3-(Difluoromethyl)imidazo[1,2-A]pyridin-8-OL](/img/structure/B12074659.png)





![[2,6-Di-i-propoxyphenyl]dicyclohexylphosphonium tetrafluoroborate](/img/structure/B12074692.png)


